Flufenacet oxalate

Descripción

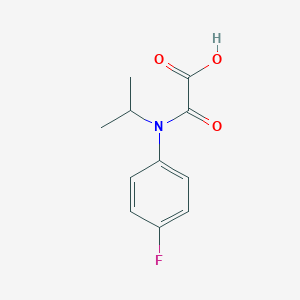

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(2)13(10(14)11(15)16)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKNXXCOXIZLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037552 | |

| Record name | Flufenacet OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201668-31-7 | |

| Record name | Flufenacet oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201668317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenacet OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201668-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENACET OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK948F670 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Herbicidal Action of Flufenacet Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet oxalate is a prominent metabolite of the herbicide flufenacet, a member of the oxyacetamide chemical class used for pre-emergence control of annual grasses and some broadleaf weeds. Understanding the precise mechanism of action of this compound is critical for optimizing its efficacy, managing herbicide resistance, and developing novel herbicidal compounds. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mode of action, supported by available data, experimental methodologies, and visual representations of the key biochemical pathways.

Core Mechanism of Action: Unraveling the Primary Target

The primary herbicidal activity of the parent compound, flufenacet, is unequivocally attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis .[1][2] VLCFAs are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids, which are vital for cell division, membrane integrity, and overall plant development.[2][3]

While this compound is a major degradation product of flufenacet in soil and plants, its own herbicidal activity and mechanism have been subject to some debate.[4][5] Some sources suggest a distinct mechanism involving the inhibition of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain.[6] However, the preponderance of evidence points towards this compound also acting as an inhibitor of VLCFA biosynthesis , mirroring the action of its parent compound.[6] This guide will focus on the more strongly supported mechanism of VLCFA synthesis inhibition.

The inhibition of VLCFA synthesis disrupts the formation of fatty acids with more than 18 carbon atoms. This leads to a cascade of detrimental effects in susceptible plants, including stunted growth, abnormal seedling development, and ultimately, plant death.[1]

Biochemical Pathway of Flufenacet Metabolism and Action

Flufenacet undergoes metabolic transformation in plants and soil, leading to the formation of several metabolites, with this compound being a significant product.[4][7][8]

The proposed pathway for the herbicidal action, starting from the application of flufenacet to the ultimate inhibition of VLCFA synthesis, is visualized below.

Quantitative Data

Currently, there is a scarcity of publicly available, peer-reviewed quantitative data that specifically details the inhibitory potency of this compound on plant VLCFA elongase enzymes (e.g., IC50 values). Most of the existing research has focused on the parent compound, flufenacet. The table below summarizes the known information regarding the degradation of flufenacet.

| Compound | Metabolite Of | Maximum Occurrence in Soil (% of Applied Radioactivity) | Reference |

| This compound | Flufenacet | 26.5% (Aerobic) | [4] |

| This compound | Flufenacet | 14.5% (Anaerobic) | [4] |

Experimental Protocols

To elucidate the mechanism of action of this compound, several key experiments are essential. The following are detailed methodologies adapted from studies on flufenacet and other VLCFA-inhibiting herbicides.

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

This protocol is designed to directly measure the inhibitory effect of this compound on the activity of VLCFA elongase enzymes.

Objective: To determine the IC50 value of this compound for VLCFA elongase.

Materials:

-

Microsomal fractions isolated from susceptible plant tissues (e.g., etiolated leek seedlings).

-

Radiolabeled malonyl-CoA ([¹⁴C]malonyl-CoA).

-

Acyl-CoA substrates (e.g., C18:0-CoA).

-

This compound solutions of varying concentrations.

-

Scintillation cocktail and counter.

Workflow:

Protocol 2: Whole Plant Herbicide Efficacy Assay

This protocol assesses the herbicidal effect of this compound on whole plants.

Objective: To determine the GR50 (50% growth reduction) value of this compound.

Materials:

-

Seeds of a susceptible indicator plant species (e.g., Alopecurus myosuroides).

-

Potting medium (soil or sand).

-

This compound solutions of varying concentrations.

-

Growth chamber with controlled environmental conditions.

Workflow:

Conclusion and Future Directions

The available evidence strongly suggests that this compound, a major metabolite of flufenacet, exerts its herbicidal effects primarily through the inhibition of very-long-chain fatty acid synthesis. This mechanism is consistent with the mode of action of its parent compound and other herbicides in the same chemical class. The conflicting reports of mitochondrial Complex III inhibition warrant further investigation to be definitively confirmed or refuted.

For a more comprehensive understanding, future research should focus on:

-

Direct quantification of the inhibitory activity of this compound on specific plant VLCFA elongase isoforms to determine its intrinsic herbicidal potential.

-

Comparative studies directly contrasting the herbicidal efficacy and molecular effects of flufenacet and this compound.

-

Elucidation of the specific enzymes involved in the metabolic conversion of flufenacet to this compound in different plant species.

Such research will be invaluable for the development of more effective and sustainable weed management strategies.

References

- 1. Flufenacet - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bayer.com [bayer.com]

- 5. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 201668-31-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Flufenacet oxalate chemical structure and properties.

An In-depth Technical Guide to Flufenacet Oxalate

Introduction

This compound, also known as Flufenacet OA, is a primary metabolite of the herbicide flufenacet.[1][2] Flufenacet itself is a selective, pre-emergence herbicide belonging to the oxyacetamide chemical family, widely used in agriculture to control annual grasses and some broadleaf weeds in crops like corn, soybeans, and cereals.[2][3][4][5] Understanding the properties and behavior of this compound is crucial for environmental monitoring, regulatory assessment, and toxicological studies, as the parent compound breaks down into this and other metabolites in the environment.[6][7]

This guide provides a detailed overview of the chemical structure, properties, mechanism of action of the parent compound, analytical methodologies for detection, and safety information for this compound, tailored for researchers and professionals in drug development and agricultural science.

Chemical Identity and Structure

This compound is systematically known as 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid.[1][3][8] It is an aromatic amide and a monocarboxylic acid.[1]

-

IUPAC Name: 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid[1][3]

-

SMILES: CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing analytical experiments, predicting environmental fate, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 225.22 g/mol | [1][2][3] |

| Physical Form | Neat / Solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Mechanism of Action (Parent Compound: Flufenacet)

The herbicidal activity originates from the parent compound, flufenacet. Flufenacet is a potent inhibitor of very long-chain fatty acid (VLCFA) synthesis.[4][9] VLCFAs are fatty acids with more than 20 carbon atoms, and they are critical components for the formation of cell membranes, suberin, and cuticular waxes in plants. By inhibiting the elongase enzymes responsible for VLCFA production, flufenacet disrupts cell division and membrane integrity in the meristematic tissues of target weeds, ultimately preventing their germination and growth.[4][5]

References

- 1. This compound | C11H12FNO3 | CID 16212222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achemtek.com [achemtek.com]

- 3. Buy this compound | 201668-31-7 [smolecule.com]

- 4. Flufenacet - Wikipedia [en.wikipedia.org]

- 5. Flufenacet and isoxaflutole, Herbicide, Flufenacet and isoxaflutole suppliers [agchemaccess.com]

- 6. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water [agris.fao.org]

- 8. mzCloud – Flufenacet OXA [mzcloud.org]

- 9. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]

Flufenacet Oxalate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a widely used oxyacetamide herbicide, valued for its efficacy in controlling annual grasses and some broadleaf weeds in various crops. Understanding the environmental fate and metabolic profile of this herbicide is crucial for assessing its overall impact. A primary metabolite of flufenacet formed in the environment is flufenacet oxalate, also known as flufenacet OA or FOE oxalate. This technical guide provides an in-depth overview of this compound, focusing on its formation, environmental persistence, analytical determination, and toxicological profile. The information is presented to support research, environmental risk assessment, and further studies into the behavior of this significant metabolite.

Chemical and Physical Properties

This compound is a monocarboxylic acid resulting from the metabolism of the parent herbicide, flufenacet.[1]

| Property | Value | Source |

| IUPAC Name | 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid | [1] |

| CAS Number | 201668-31-7 | [2] |

| Molecular Formula | C₁₁H₁₂FNO₃ | [1] |

| Molecular Weight | 225.22 g/mol | [1] |

| Chemical Class | Pesticide degradation product | [1] |

Metabolic Formation of this compound

Flufenacet undergoes degradation in the environment, primarily through microbial action in soil and water. The formation of this compound is a key step in this degradation pathway. The primary mechanism involves the cleavage of the ether linkage in the flufenacet molecule.[3] While the specific enzymatic reactions in soil microorganisms are not fully elucidated in the available literature, the overall transformation is a critical aspect of flufenacet's environmental fate.

Figure 1. Metabolic pathway of Flufenacet to this compound.

Environmental Fate and Persistence

This compound is recognized as a major metabolite of flufenacet in soil.[2] The persistence and concentration of this metabolite are influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity.

Quantitative Data on Formation and Degradation

The following tables summarize the available quantitative data on the formation of this compound and the degradation of the parent compound, flufenacet, which influences the availability of the precursor for oxalate formation.

| Soil Type | Maximum Occurrence of this compound (% of Applied Radioactivity) | Study Reference |

| Not Specified | 26.5% | [4] |

| Sandy Loam (Fresno, CA) | 13.0% (at 46 days) | |

| Sandy Loam (Chualar, CA) | Not specified as maximum, but detected |

| Environmental Matrix | Condition | Half-life (DT₅₀) of Flufenacet (days) | Study Reference(s) |

| Aerobic Soil | Laboratory | 7.4 - 32.2 | [4] |

| Aerobic Soil | Field | 23.1 - 63.6 | [3] |

| Anaerobic Soil | Laboratory | Stable | [3] |

| Aerobic Aquatic | Laboratory | 18 - 77 | [3] |

| Anaerobic Aquatic | Laboratory | 492 | [3] |

Note: The half-life of this compound itself is a critical parameter for its environmental risk assessment. A kinetic evaluation for the degradation of this compound under aerobic soil conditions has been conducted for regulatory purposes, though specific half-life values are not detailed in the readily available public literature.[5]

Experimental Protocols

The determination of this compound in environmental and agricultural samples is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting and quantifying this metabolite at trace levels.

Analytical Method for Water Samples

An established method for the analysis of flufenacet and its metabolites, including the oxalate, in groundwater has been documented by the U.S. Environmental Protection Agency.[6]

1. Sample Preparation and Extraction:

-

Sample Collection: Collect water samples in appropriate containers and store under refrigerated conditions.

-

Solid-Phase Extraction (SPE):

-

Acidify a 50 mL water sample.

-

Pass the sample through a C18 SPE column.

-

Elute the analytes with methanol.

-

Concentrate the eluate using a gentle stream of nitrogen.

-

Reconstitute the sample in a solution of 0.1% formic acid.

-

Filter the extract through a ≤0.45 µm syringe filter prior to analysis.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent reversed-phase C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Injection Volume: 20-50 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode for this compound.

-

Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.

-

MRM Transitions: Specific precursor and product ion transitions for this compound must be optimized for the instrument in use. While specific values are instrument-dependent, a common approach is to monitor the transition of the deprotonated molecule [M-H]⁻ to characteristic fragment ions.

-

Figure 2. Experimental workflow for the analysis of this compound in water.

Analytical Method for Agricultural Products

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS is suitable for the determination of flufenacet and its metabolites in agricultural matrices like corn.[7]

1. Sample Preparation and Extraction:

-

Extraction: Extract homogenized samples with methanol.

-

Purification: Clean up the crude extract using a combination of Bond Elut C18 and InertSep GC/PSA cartridges.

2. LC-MS/MS Analysis:

-

The LC-MS/MS conditions are similar to those used for water analysis, with potential modifications to the mobile phase gradient to optimize separation from matrix components. The average recoveries for this compound in various agricultural products (wheat, soybean, potato, tomato) have been reported to be in the range of 70.6–97.0%.[8]

Toxicological Profile and Signaling Pathways

The toxicological profile of this compound is an area of active research and regulatory evaluation. It is generally considered to be moderately toxic.[9]

Acute Toxicity

Aggregated GHS information indicates that this compound is toxic if swallowed and may cause an allergic skin reaction.[1]

Signaling Pathways

There is limited publicly available information specifically detailing the signaling pathways affected by this compound. However, studies on the parent compound, flufenacet, provide some insights into potential mechanisms of toxicity that may be relevant for its metabolites.

Research on flufenacet has indicated that it can induce developmental toxicity in zebrafish, which is mediated by apoptosis and alters the Mapk and PI3K/Akt signal transduction pathways.[10] Furthermore, flufenacet has been identified as a potential endocrine disruptor, impacting thyroid-stimulating hormones.[11] It is plausible that this compound could share some of these toxicological properties, but further research is needed to confirm this.

Figure 3. Known and potential toxicological pathways.

Conclusion

This compound is a key metabolite in the environmental degradation of the herbicide flufenacet. Its formation, persistence, and potential toxicity are important considerations for a comprehensive environmental risk assessment. This technical guide summarizes the current knowledge on this compound, providing quantitative data, detailed experimental protocols for its analysis, and an overview of its toxicological profile. Further research is warranted to determine the specific degradation kinetics of this compound in various environmental compartments and to elucidate its precise mechanisms of toxicity, including its effects on cellular signaling pathways. This information will be invaluable for regulatory agencies, environmental scientists, and the agrochemical industry in ensuring the safe and responsible use of flufenacet-based herbicides.

References

- 1. This compound | C11H12FNO3 | CID 16212222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bayer.com [bayer.com]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy this compound | 201668-31-7 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Flufenacet - Wikipedia [en.wikipedia.org]

Mode of Action of Flufenacet as a VLCFA Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet, a member of the oxyacetamide class of herbicides, is a potent and selective inhibitor of very-long-chain fatty acid (VLCFA) synthesis in plants.[1] Its primary mode of action involves the disruption of the fatty acid elongation cycle, a critical pathway for the production of lipids essential for various cellular functions, including membrane formation, cuticular wax deposition, and cell division.[2][3] This technical guide provides an in-depth analysis of the molecular mechanism of Flufenacet, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the pertinent biochemical pathways and experimental workflows.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs) in Plants

VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more. In plants, they are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system. This system catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The key enzymes in this process are:

-

β-ketoacyl-CoA synthase (KCS) : Also known as VLCFA elongase, this is the rate-limiting enzyme that condenses an acyl-CoA with malonyl-CoA.

-

β-ketoacyl-CoA reductase (KCR) : Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

-

Enoyl-CoA reductase (ECR) : Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.

VLCFAs are crucial precursors for the biosynthesis of various essential compounds in plants, including cuticular waxes that protect against desiccation and pathogens, suberin in roots that controls water and nutrient uptake, and sphingolipids that are integral components of cell membranes.[2]

Flufenacet's Mechanism of Action: Inhibition of VLCFA Elongase

Flufenacet belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), which are known inhibitors of VLCFA synthesis.[4] The primary target of Flufenacet is the β-ketoacyl-CoA synthase (KCS) , the condensing enzyme in the fatty acid elongation cycle.[3][5] By inhibiting KCS, Flufenacet effectively blocks the entire VLCFA biosynthesis pathway. This leads to a depletion of VLCFAs and an accumulation of their shorter-chain precursors.

The inhibition of VLCFA synthesis by Flufenacet has several downstream physiological consequences for the plant:

-

Disruption of Cell Division: VLCFAs are essential for the formation of new cell membranes during cell division. Inhibition of their synthesis arrests growth, particularly in the meristematic tissues of germinating seedlings.[6][7]

-

Impaired Membrane Integrity: The altered lipid composition of cell membranes due to the lack of VLCFAs can affect their fluidity, permeability, and the function of membrane-bound proteins.[6]

-

Defective Cuticle Formation: Reduced levels of cuticular waxes lead to increased water loss and susceptibility to environmental stresses and pathogens.[2]

-

Organ Fusion: In susceptible plants, treatment with Flufenacet can produce a phenotype similar to the "fiddlehead" mutant in Arabidopsis thaliana, which is characterized by the fusion of organs. This mutant has a defect in a VLCFA elongase gene, further confirming the mode of action of Flufenacet.[8]

Signaling Pathway of VLCFA Synthesis and Inhibition by Flufenacet

Figure 1. Biochemical pathway of VLCFA elongation and the inhibitory action of Flufenacet.

Quantitative Data on Flufenacet Inhibition

The inhibitory potency of Flufenacet against VLCFA elongases has been quantified in various studies. A key parameter used to express this potency is the pI50 value, which is the negative logarithm of the molar concentration of an inhibitor that causes 50% inhibition of the target enzyme.

| Target Enzyme | Plant Species | pI50 [-log(M)] | Reference |

| FAE1 | Arabidopsis thaliana | 7.0 | Trenkamp et al., 2004 |

Note: FAE1 (Fatty Acid Elongation 1) is a specific type of KCS.

Experimental Protocols

In Vivo Assay for VLCFA Elongase Inhibition in Yeast

This protocol describes a method to assess the inhibitory effect of Flufenacet on specific plant VLCFA elongases expressed heterologously in the yeast Saccharomyces cerevisiae.

Experimental Workflow:

Figure 2. Experimental workflow for assessing VLCFA elongase inhibition in a yeast system.

Detailed Methodology:

-

Yeast Strain and Transformation:

-

Use a Saccharomyces cerevisiae strain with a deletion in its endogenous elongase gene (e.g., elo1Δ) to minimize background VLCFA synthesis.

-

Transform the yeast strain with a suitable expression vector (e.g., pYES2) containing the cDNA of the plant VLCFA elongase of interest under the control of an inducible promoter (e.g., GAL1).

-

Select for transformed colonies on appropriate selective media.

-

-

Yeast Culture and Herbicide Treatment:

-

Grow a pre-culture of the transformed yeast in a selective medium containing a non-inducing carbon source (e.g., raffinose).

-

Inoculate the main culture with the pre-culture and grow to the mid-log phase.

-

Induce the expression of the plant elongase by adding an inducing agent (e.g., galactose) to the medium.

-

Simultaneously, add Flufenacet from a stock solution to achieve a range of final concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M). Include a solvent control (e.g., DMSO).

-

Incubate the cultures for a defined period (e.g., 18-24 hours) to allow for VLCFA synthesis and inhibition.

-

-

Fatty Acid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Perform a total lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

-

Transmethylate the extracted lipids to form fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol.

-

Extract the FAMEs with an organic solvent (e.g., hexane).

-

Analyze the FAMEs by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS). Use a suitable capillary column for fatty acid separation.

-

Identify and quantify the different fatty acid species by comparing their retention times and peak areas to those of known standards.

-

-

Data Analysis:

-

Calculate the amount of each VLCFA produced in the presence of different Flufenacet concentrations.

-

Normalize the VLCFA levels to an internal standard or total fatty acid content.

-

Plot the percentage of inhibition of VLCFA synthesis against the logarithm of the Flufenacet concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve. The pI50 is the negative logarithm of the IC50.

-

Gas Chromatography (GC) Protocol for Plant VLCFA Analysis

This protocol outlines the general steps for the analysis of VLCFAs from plant tissues.

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, roots, or whole seedlings).

-

Freeze the tissue in liquid nitrogen and lyophilize to dryness.

-

Grind the dried tissue to a fine powder.

-

-

Lipid Extraction:

-

Extract total lipids from a known amount of powdered tissue using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., a fatty acid not naturally present in the plant tissue, such as heptadecanoic acid) at the beginning of the extraction for quantification.

-

Filter the extract to remove solid debris.

-

Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to FAMEs:

-

Resuspend the dried lipid extract in a known volume of a suitable solvent.

-

Add a transmethylation reagent (e.g., 2.5% H₂SO₄ in methanol or 14% BF₃ in methanol).

-

Heat the mixture at a specific temperature and time (e.g., 80°C for 1-2 hours) to convert the fatty acids to their methyl esters.

-

Stop the reaction by adding water and extract the FAMEs with hexane.

-

-

GC Analysis:

-

Inject an aliquot of the FAME-containing hexane solution into the gas chromatograph.

-

GC Conditions (Example):

-

Column: A fused-silica capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detector Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify the FAME peaks in the chromatogram by comparing their retention times with those of a standard FAME mixture.

-

Quantify the amount of each fatty acid by integrating the peak area and comparing it to the peak area of the internal standard.

-

Conclusion

Flufenacet is a highly effective herbicide that acts through the specific inhibition of VLCFA elongases, key enzymes in the biosynthesis of very-long-chain fatty acids. This mode of action disrupts essential physiological processes in susceptible plants, leading to growth inhibition and mortality. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the development of new herbicidal molecules, the management of herbicide resistance, and for fundamental research into lipid metabolism in plants. The methodologies and data presented in this guide provide a comprehensive resource for professionals in the fields of agricultural science, plant biology, and drug discovery.

References

- 1. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of chlorinated phenoxyacetic acid herbicides in the experimental eukaryotic model Saccharomyces cerevisiae: role of pH and of growth phase and size of the yeast cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. blog.organomation.com [blog.organomation.com]

- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Flufenacet: A Technical Guide to Its Discovery, Chemistry, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flufenacet is a prominent oxyacetanilide herbicide, developed for the pre-emergence control of annual grasses and various broadleaf weeds in a range of crops. Since its development by Bayer in the late 1980s, it has been a significant tool in weed management. However, its environmental persistence, classification as a per- and polyfluoroalkyl substance (PFAS), and recent identification as an endocrine disruptor have brought it under intense regulatory scrutiny. This guide provides a comprehensive technical overview of flufenacet, detailing its history, mechanism of action, synthesis, metabolic pathways, and the analytical methodologies used in its study. Quantitative data on its toxicological and environmental profile are presented, alongside detailed experimental protocols and pathway diagrams to support further research and understanding.

Discovery and History

Flufenacet, with the development code BAY FOE 5043, was developed by Bayer in 1988. Following extensive field trials across multiple continents, it was first registered for use in the United States in 1998 and subsequently in the European Union in 2004[1]. The herbicide quickly found its place in the market for its efficacy, particularly in cereal crops. By 2012, global sales of flufenacet reached $179 million. However, growing concerns about its environmental impact, specifically the formation of the persistent metabolite trifluoroacetic acid (TFA), and its toxicological profile have led to significant regulatory challenges. In September 2024, the European Food Safety Authority (EFSA) concluded that flufenacet is an endocrine disruptor, making its re-authorization in the EU unlikely[1][2].

Mechanism of Action

Flufenacet is a systemic herbicide classified under HRAC Group 15 (WSSA Group 15). Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis[1]. VLCFAs are crucial components of plant cells, involved in the formation of cuticular waxes, suberin, and membrane lipids.

The synthesis of VLCFAs is a multi-step enzymatic process occurring at the endoplasmic reticulum. It involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. Flufenacet specifically targets the first and rate-limiting step, the condensation reaction, which is catalyzed by a set of enzymes known as VLCFA elongases (VLCFAEs) or 3-ketoacyl-CoA synthases (KCS)[3][4]. By inhibiting these enzymes, flufenacet disrupts cell division and growth in the meristematic tissues of germinating seeds and young shoots, preventing them from emerging from the soil[5][6].

Chemical Synthesis

The synthesis of flufenacet involves the coupling of two key intermediates: N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide and 2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole. The most common industrial route is outlined below.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide (Key Precursor)

The following protocol describes the synthesis of a precursor to a flufenacet-related compound, illustrating the acylation step.

-

Preparation: To a 250 ml round-bottomed flask under a nitrogen atmosphere, add 4-fluoro-N-isopropylaniline (1 equivalent).

-

Reaction: Cool the flask to 273 K (0 °C). Add triethylamine (1.1 equivalents) followed by the dropwise addition of 2-(methylthio)acetyl chloride (1 equivalent).

-

Stirring: Allow the mixture to warm to room temperature and stir for 5 hours.

-

Work-up: Add 100 ml of water to the reaction mixture. Extract the aqueous phase three times with 100 ml of methyl tert-butyl ether (MTBE).

-

Purification: Combine the organic phases, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield the crude product, which can be used in subsequent steps[7]. The next step would typically be an oxidation of the methylthio group to a methylsulfonyl group, followed by condensation.

Metabolism and Environmental Fate

Flufenacet's fate in the environment is a critical area of study, as its metabolites can be persistent and mobile. The molecule undergoes significant transformation in plants, soil, and animals.

Metabolic Pathways

Metabolism in plants and soil primarily proceeds through two initial pathways:

-

Glutathione Conjugation: The most significant pathway involves the conjugation of flufenacet with glutathione, catalyzed by glutathione S-transferase (GST) enzymes. This is a primary detoxification mechanism in tolerant plants and a key factor in the development of metabolic resistance in weeds[7][8]. The glutathione conjugate is then further metabolized, leading to cysteine conjugates and other downstream products.

-

Ether Bond Cleavage: The ether linkage can be cleaved, leading to the formation of an alcohol metabolite and the thiadiazole ring moiety.

These initial products undergo further degradation, leading to a variety of metabolites, including FOE sulfonic acid and FOE oxalate . A critical endpoint of the degradation of the trifluoromethyl-containing thiadiazole ring is the formation of Trifluoroacetic Acid (TFA) [1][2][9]. TFA is highly water-soluble, persistent in the environment, and has been detected in groundwater, raising significant environmental and health concerns[2][10].

Environmental Fate Data

The environmental behavior of flufenacet is characterized by moderate persistence in soil and its potential to leach into water systems, primarily through its metabolites.

| Parameter | Value | Reference |

| Soil Aerobic Metabolism (DT₅₀) | 23.1 – 63.6 days | [11] |

| Aquatic Aerobic Metabolism (DT₅₀) | 18 – 77 days | [11] |

| Anaerobic Aquatic (DT₅₀) | 492 days | [11] |

| Solubility in Water | 56 mg/L (at 25°C) | [11] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 209 – 762 mL/g | [11] |

Toxicological Profile

Flufenacet exhibits moderate acute toxicity to mammals and is classified as a skin sensitizer. The most significant recent finding is its classification as an endocrine disruptor by EFSA, specifically impacting the thyroid system[1][2]. This finding is a major driver behind the proposed non-renewal of its approval in the EU[2][10].

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | 589 - 1617 mg/kg bw | [12] |

| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg bw | [12] |

| Acute Inhalation LC₅₀ | Rat | > 4.78 mg/L | [12] |

| Bird Acute Oral LD₅₀ (Bobwhite Quail) | Bird | 549 mg/kg bw | [12] |

| Fish Acute LC₅₀ (Rainbow Trout) | Fish | 2.1 mg/L | [12] |

| Aquatic Invertebrate EC₅₀ (Daphnia magna) | Invertebrate | 29 mg/L | [12] |

| Algae EbC₅₀ (72h) | Algae | 0.0031 mg/L | [12] |

| Acceptable Daily Intake (ADI) | Human | 0.011 mg/kg bw/day | [13] |

| Acute Reference Dose (ARfD) | Human | 0.08 mg/kg bw | [13] |

Analytical Methodology

The detection and quantification of flufenacet and its metabolites in environmental and biological matrices are crucial for risk assessment and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Experimental Protocol: Analysis of Flufenacet and Metabolites in Agricultural Products by LC-MS/MS

This protocol is adapted from a published method for the simultaneous analysis of flufenacet and its metabolites.

-

Extraction:

-

Homogenize a representative sample (e.g., wheat, soybean).

-

Extract a 10 g subsample with 20 mL of methanol by shaking vigorously.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the remaining solid.

-

Combine the methanol extracts.

-

-

Clean-up/Purification:

-

C18 SPE: Condition a C18 solid-phase extraction (SPE) cartridge. Load the methanol extract and elute the analytes. This step removes nonpolar interferences.

-

PSA SPE: Further purify the eluate using a primary secondary amine (PSA) SPE cartridge to remove fatty acids, sugars, and other polar interferences.

-

-

Analysis (LC-MS/MS):

-

Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase (e.g., methanol/water mixture).

-

Inject the sample into an LC-MS/MS system.

-

Chromatography: Use a C18 analytical column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for flufenacet and each metabolite in Multiple Reaction Monitoring (MRM) mode to ensure sensitive and specific quantification.

-

Conclusion

Flufenacet has a long history as an effective herbicide, but its future is uncertain. The scientific community's understanding of its mode of action, inhibiting VLCFA synthesis, is well-established. However, the same chemical properties that contribute to its efficacy also lead to the formation of persistent metabolites like TFA. The recent classification of flufenacet as an endocrine disruptor by European authorities marks a critical turning point, highlighting the increasing importance of comprehensive toxicological and environmental fate studies in the lifecycle of agrochemicals. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for future investigations into flufenacet, its metabolites, and the development of safer alternatives.

References

- 1. Flufenacet - Wikipedia [en.wikipedia.org]

- 2. Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA: 49 Environmental Groups Call for Emergency Ban | PAN Europe [pan-europe.info]

- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 6. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 10. EU’s Decision to Reject Flufenacet Renewal: Impacts on the Pesticide Industry - REACH24H [en.reach24h.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]

- 13. researchgate.net [researchgate.net]

Flufenacet Oxalate (CAS No. 201668-31-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet oxalate, the oxanilic acid metabolite of the herbicide flufenacet, is a compound of significant interest in the fields of agrochemical research, environmental science, and toxicology. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, mechanism of action, and metabolic pathways. Detailed experimental protocols and visual representations of key processes are included to support researchers and professionals in drug and herbicide development.

Physicochemical Properties

This compound is a white to tan solid substance.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 201668-31-7 | [2][3] |

| Molecular Formula | C₁₁H₁₂FNO₃ | [2] |

| Molecular Weight | 225.22 g/mol | [2][3] |

| IUPAC Name | 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid | [2][4] |

| Synonyms | Flufenacet OA, N-(4-Fluorophenyl)-N-(1-methylethyl)oxalamic acid | [2] |

| Canonical SMILES | CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O | [2] |

| InChI Key | FFKNXXCOXIZLJD-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.1 | [2] |

| GHS Hazard Statements | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction) | [2][4] |

Synthesis

The synthesis of flufenacet, the parent compound of this compound, is a multi-step process.[5] A common method involves the reaction of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide.[6] Another described method involves reacting 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in an alkali-containing organic solvent.[7]

Mechanism of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of flufenacet, and by extension the relevance of its metabolite this compound, is attributed to the inhibition of very long-chain fatty acid (VLCFA) synthesis.[2] This process is crucial for various aspects of plant growth and development, including cell division.[5] Flufenacet is classified under HRAC Group 15, which targets VLCFA elongases.

The inhibition of VLCFA synthesis disrupts the formation of essential lipids required for cell membrane integrity and the development of the protective outer layers of plants. This ultimately leads to the failure of seedling emergence and growth of susceptible weed species.

Metabolic Detoxification Pathway

In tolerant plants and other organisms, flufenacet undergoes detoxification, a key step of which is the formation of this compound. A primary detoxification mechanism involves the conjugation of flufenacet with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[9] This conjugation marks the initial step in a multi-phase detoxification process that ultimately renders the herbicide inactive and facilitates its sequestration or excretion.

The metabolic pathway can be summarized as follows:

-

Phase I (Activation/Modification): Although not always a prerequisite for flufenacet, this phase can involve enzymatic modifications.

-

Phase II (Conjugation): Flufenacet is conjugated with glutathione by GSTs.[9][10]

-

Phase III (Compartmentation/Transport): The glutathione conjugate is transported into the vacuole.

-

Phase IV (Further Degradation): The conjugate undergoes further breakdown into smaller, less harmful molecules, including the formation of this compound.

Experimental Protocols

Analytical Method for this compound in Water by LC-MS/MS

This protocol is based on established methods for the analysis of flufenacet and its metabolites in environmental samples.[11][12][13]

1. Sample Preparation:

- Filter water samples through a 0.7-µm glass fiber filter.

- Acidify the sample.

- Pass 50 mL of the acidified sample through a 6-mL octadecyl (C18) solid-phase extraction (SPE) column.[11]

- Elute the analytes with 6 mL of methanol.[11]

- Concentrate the eluate to approximately 1 mL using a stream of nitrogen in a water bath at 25-30°C.[11]

- Bring the final volume to 2.0 mL with 0.1% formic acid.[11]

- Filter the extract through a ≤0.45 µm syringe filter.[11]

2. LC-MS/MS Analysis:

- LC Column: Inertsil ODS-2 column (50 x 2 mm, 5 µm) or equivalent.[11]

- Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[11]

- Ionization: Electrospray ionization (ESI) in negative ion mode for this compound.[11]

- Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).

3. Quality Control:

- Analyze reagent blanks, matrix blanks, and spiked samples alongside experimental samples.

- Use isotopically labeled internal standards for quantification to correct for matrix effects and variations in instrument response.

Sample_Collection [label="1. Water Sample Collection"];

Filtration [label="2. Filtration (0.7 µm)"];

Acidification [label="3. Acidification"];

SPE [label="4. Solid-Phase Extraction (C18)"];

Elution [label="5. Elution with Methanol"];

Concentration [label="6. Concentration under Nitrogen"];

Reconstitution [label="7. Reconstitution in 0.1% Formic Acid"];

Syringe_Filter [label="8. Syringe Filtration (0.45 µm)"];

LC_MSMS [label="9. LC-MS/MS Analysis (ESI-)", fillcolor="#FBBC05", fontcolor="#202124"];

Data_Analysis [label="10. Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample_Collection -> Filtration;

Filtration -> Acidification;

Acidification -> SPE;

SPE -> Elution;

Elution -> Concentration;

Concentration -> Reconstitution;

Reconstitution -> Syringe_Filter;

Syringe_Filter -> LC_MSMS;

LC_MSMS -> Data_Analysis;

}

Data Presentation

Toxicological Data

Flufenacet and its metabolites are considered to be moderately toxic. The following table summarizes available acute toxicity data for the parent compound, flufenacet.

| Species | Route | LD50 | Source |

| Rat (male) | Oral | 1365 mg/kg | [1] |

| Rat (female) | Oral | 371 mg/kg | [1] |

| Rabbit | Dermal | >5000 mg/kg | [1] |

Analytical Method Performance

The performance of LC-MS/MS methods for the analysis of flufenacet and its metabolites, including this compound, is summarized below.

| Matrix | Method | LOQ (µg/L or µg/kg) | Recovery (%) | RSD (%) | Source |

| Groundwater | LC-ESI-MS/MS | 0.10 (for this compound) | 92-116 | <5 | [11][12] |

| Agricultural Products (corn, wheat, soybean, potato, tomato) | LC-MS/MS | 0.01 (µg/g) | 70.6-97.0 | <5 | [13] |

| Corn | Modified QuEChERS HPLC-MS/MS | - | 75-106 | 2.8-14.7 | [12] |

Conclusion

This compound is a key metabolite of the herbicide flufenacet, playing a crucial role in its environmental fate and biological activity. Understanding its properties, synthesis, and analytical detection is vital for the development of new agrochemicals, the assessment of environmental impact, and the management of herbicide resistance. The information and protocols provided in this guide serve as a valuable resource for professionals engaged in these areas of research and development. Further investigation into the specific biological activity of this compound and the development of more detailed synthesis protocols will continue to advance our understanding of this important compound.

References

- 1. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 201668-31-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H12FNO3 | CID 16212222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]

- 6. Synthesis of Flufenacet | Semantic Scholar [semanticscholar.org]

- 7. CN105646397A - Preparation method of flufenacet - Google Patents [patents.google.com]

- 8. This compound (Ref: AE 0841913) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Impact of Flufenacet Oxalate in Plant Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet, an oxyacetamide herbicide, is a critical tool in modern agriculture for the management of grass and some broadleaf weeds. Its efficacy lies in its specific disruption of a fundamental biochemical process in plants: the synthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth exploration of the role of flufenacet and its metabolite, flufenacet oxalate, in plant biochemistry research. It details the compound's mechanism of action, its metabolic fate within the plant, and the downstream consequences of its activity on plant signaling pathways. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and application in herbicide development and plant biology.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

Flufenacet's primary mode of action is the potent and specific inhibition of very-long-chain fatty acid elongases (VLCFAEs), key enzymes in the biosynthesis of fatty acids with chain lengths greater than 18 carbons.[1] These fatty acids are crucial components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are essential for plant development, membrane integrity, and stress responses.[1][2]

VLCFA synthesis is a four-step elongation cycle that occurs in the endoplasmic reticulum. Flufenacet specifically targets the first and rate-limiting step of this cycle, the condensation reaction catalyzed by 3-ketoacyl-CoA synthase (KCS).[1][2] By inhibiting KCS, flufenacet effectively halts the entire VLCFA synthesis pathway, leading to a depletion of these essential molecules. This disruption of VLCFA synthesis manifests in visible phenotypic changes in susceptible plants, such as stunted growth, fused organs, and a characteristic "fiddlehead" phenotype in seedlings, which phenocopies Arabidopsis mutants with defects in VLCFA elongation.[3][4]

Quantitative Inhibition Data

The inhibitory potency of flufenacet against various VLCFA elongases has been quantified, typically expressed as pI50 values (the negative logarithm of the molar concentration required for 50% inhibition).

| Enzyme/Target | Herbicide | pI50 [-log(M)] | Plant/System | Reference |

| FAE1 (Fatty Acid Elongase 1) | Flufenacet | 7.0 | Arabidopsis thaliana (expressed in S. cerevisiae) | [1] |

| At5g43760 (VLCFA elongase) | Flufenacet | 6.5 | Arabidopsis thaliana (expressed in S. cerevisiae) | [1] |

| KCS1 (3-ketoacyl-CoA synthase 1) | Flufenacet | Inhibition observed | Arabidopsis thaliana (expressed in S. cerevisiae) | [1] |

| KCS2 (3-ketoacyl-CoA synthase 2) | Flufenacet | Inhibition observed | Arabidopsis thaliana (expressed in S. cerevisiae) | [1] |

| At1g04220 (VLCFA elongase) | Flufenacet | Inhibition observed | Arabidopsis thaliana (expressed in S. cerevisiae) | [1] |

| At1g25450 (VLCFA elongase) | Flufenacet | Inhibition observed | Arabidopsis thaliana (expressed in S. cerevisiae) | [1] |

Metabolic Fate of Flufenacet in Plants

Upon absorption by the plant, flufenacet undergoes metabolic transformation. A primary detoxification pathway involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5] This process increases the water solubility of the herbicide, facilitating its sequestration into the vacuole or further degradation. Enhanced GST activity is a known mechanism of herbicide resistance in some weed species.[5]

One of the key metabolites of flufenacet is This compound .[6] Other identified metabolites include flufenacet sulfonic acid and N-(4-fluorophenyl)-N-(isopropyl)acetamide-2-sulfinylacetic acid.[7][8] The metabolic breakdown of flufenacet is a critical area of study for understanding herbicide selectivity and the evolution of resistance.

References

- 1. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Flufenacet herbicide treatment phenocopies the fiddlehead mutant in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Initial studies on Flufenacet resistance in weed species.

An In-Depth Technical Guide to Initial Studies on Flufenacet Resistance in Weed Species

Introduction

Flufenacet is a crucial herbicide used for pre-emergence control of grass weeds, particularly in winter cereal crops. It belongs to the oxyacetamide chemical class and functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), disrupting cell division and elongation in susceptible plants. For years, flufenacet has been a reliable tool in weed management strategies, especially for controlling populations resistant to other herbicide modes of action, such as ACCase and ALS inhibitors.[1][2] However, recent studies have documented the emergence of flufenacet resistance in key weed species, posing a significant challenge to sustainable agriculture.

This technical guide provides a comprehensive overview of the initial studies on flufenacet resistance. It is intended for researchers, scientists, and crop protection professionals, offering detailed data, experimental protocols, and visualizations of the underlying mechanisms and investigative workflows. The primary focus is on non-target-site resistance (NTSR) mediated by enhanced metabolism, which has been identified as the predominant mechanism of resistance to flufenacet.[1][3]

Documented Cases and Resistance Levels

Initial evidence of flufenacet resistance has been primarily reported in black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.), two of the most problematic grass weeds in European agriculture.[3][4] Resistance is quantified using a Resistance Factor (RF), which is the ratio of the herbicide dose required to achieve 50% growth reduction (ED₅₀) in the resistant population compared to a known susceptible population.

Data Presentation

The following tables summarize quantitative data from dose-response bioassays conducted on various weed populations.

Table 1: Flufenacet Resistance Levels in Alopecurus myosuroides (Black-grass) Populations

| Population Origin | ED₅₀ (g a.i. ha⁻¹) | Resistance Factor (RF) | Citation(s) |

| Susceptible Standard | 10.4 - 11.5 | 1.0 | [2] |

| Schwäbisch-Hall, Germany (1) | 62.5 | 6.0 | [2] |

| Selected German Populations | 16.1 - 81.1 | 2.0 - 8.0 | [2] |

| Population Q (V1) | - | 13.46 | [5] |

| Population Q (V2) | - | 17.51 | [5] |

| Population E | 15.5 (Whole Plant Assay) | - | [5] |

Table 2: Flufenacet Resistance Levels in Lolium spp. (Ryegrass) Populations

| Population Origin | Observation | Citation(s) |

| United Kingdom | >300 g/ha for 50% control; >3000 g/ha for 90% control (Label rate is 240 g/ha) | [6] |

| France, UK, USA | Documented resistance due to enhanced metabolism | [7] |

| General Screening | Resistance Factors (RF) up to 61 observed in field populations | [3] |

The Core Mechanism: Non-Target-Site Resistance (NTSR)

Herbicide resistance mechanisms are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This occurs due to a genetic mutation in the gene encoding the herbicide's target protein. The mutation alters the protein's shape, preventing the herbicide from binding effectively, thus rendering it inactive.

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. The most common form of NTSR is enhanced metabolic detoxification, where the herbicide is broken down into non-toxic metabolites before it can act.[6]

Initial studies have consistently shown that flufenacet resistance in both A. myosuroides and Lolium spp. is conferred by NTSR, specifically through enhanced metabolism.[1][2][3]

The Role of Glutathione S-Transferases (GSTs)

The primary metabolic pathway responsible for flufenacet detoxification is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[1][3] In resistant plants, an upregulation or enhanced activity of specific GSTs leads to rapid conversion of flufenacet into a non-phytotoxic flufenacet-glutathione conjugate.[4][8] This conjugate is then further processed and sequestered within the plant cell, effectively neutralizing the herbicide.[7]

References

- 1. Enhanced metabolism causes reduced flufenacet sensitivity in black-grass (Alopecurus myosuroides Huds.) field populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Glutathione transferase plays a major role in flufenacet resistance of ryegrass (Lolium spp.) field populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioone.org [bioone.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Non-target-Site Resistance in Lolium spp. Globally: A Review [frontiersin.org]

- 7. Non-target-Site Resistance in Lolium spp. Globally: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of glutathione transferases in herbicide detoxification - a genome-wide study on flufenacet resistant black-grass [ediss.uni-goettingen.de]

Physicochemical Properties of Flufenacet: An In-depth Technical Guide for Laboratory Use

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide pertains to Flufenacet. The user's initial request for "Flufenacet oxalate" has been interpreted as a potential misnomer or a reference to a metabolite. Flufenacet is the common active ingredient in herbicidal formulations.

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of Flufenacet for laboratory applications. It includes quantitative data presented in a structured format, detailed experimental protocols based on internationally recognized guidelines, and visualizations of the compound's mode of action and a typical analytical workflow. This document is intended to serve as a vital resource for researchers and professionals engaged in studies involving Flufenacet, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties of Flufenacet

The physicochemical properties of Flufenacet are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. A summary of these properties is presented below.

Identification

| Property | Value |

| IUPAC Name | N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide |

| CAS Number | 142459-58-3 |

| Molecular Formula | C₁₄H₁₃F₄N₃O₂S |

| Molecular Weight | 363.33 g/mol |

| Chemical Structure |

|

Physical and Chemical Properties

| Property | Value | Temperature (°C) | pH |

| Physical State | White to tan solid | Ambient | N/A |

| Melting Point | 76-79 °C | N/A | N/A |

| Boiling Point | Decomposes | N/A | N/A |

| Density | 1.312 g/cm³ | 25 | N/A |

| Vapor Pressure | 6.75 x 10⁻⁷ mm Hg | 20 | N/A |

| Water Solubility | 56 mg/L | 25 | 4 |

| 56 mg/L | 25 | 7 | |

| 54 mg/L | 25 | 9 | |

| logP (Octanol-Water Partition Coefficient) | 3.20 | 24 | N/A |

| pKa | Does not dissociate | N/A | N/A |

Solubility in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| n-hexane | 8.7 |

| Toluene | >200 |

| Dichloromethane | >200 |

| 2-propanol | 170 |

| 1-octanol | 88 |

| Polyethylene glycol | 74 |

| Acetone | >200 |

| Dimethylformamide | >200 |

| Acetonitrile | >200 |

| Dimethylsulfoxide | >200 |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of Flufenacet, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

-

Apparatus: Capillary tube melting point apparatus (e.g., Thiele tube or automated instrument).

-

Procedure:

-

A small, representative sample of finely powdered Flufenacet is packed into a capillary tube to a height of approximately 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperatures at which the first signs of melting are observed and at which the last solid particle disappears are recorded as the melting range.

-

Boiling Point (OECD Guideline 103)

As Flufenacet decomposes before boiling, this standard determination is not applicable. The observation of decomposition should be noted when thermal stability is being assessed.

Density of a Solid (Based on Archimedes' Principle)

This protocol determines the density of a solid substance.

-

Apparatus: Analytical balance with a density determination kit, a beaker, and an auxiliary liquid of known density (e.g., distilled water with a wetting agent).

-

Procedure:

-

The mass of the solid Flufenacet sample is measured in the air.

-

The sample is then immersed in the auxiliary liquid, and its apparent mass is measured.

-

The density is calculated using the formula: ρ = (m_air * ρ_liquid) / (m_air - m_liquid) where ρ is the density of the sample, m_air is the mass in air, m_liquid is the apparent mass in the liquid, and ρ_liquid is the density of the auxiliary liquid.

-

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. For a compound with low volatility like Flufenacet, the gas saturation method is appropriate.

-

Apparatus: A system for passing a slow, controlled stream of inert gas (e.g., nitrogen) over the test substance, a temperature-controlled chamber, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A known amount of Flufenacet is placed in the temperature-controlled chamber.

-

A stream of inert gas is passed over the substance at a known flow rate for a specific time, allowing the gas to become saturated with the vapor of the substance.

-

The vaporized substance is collected in a trap (e.g., a cold trap or a sorbent tube).

-

The amount of substance collected in the trap is quantified using a suitable analytical method (e.g., chromatography).

-

The vapor pressure is calculated from the amount of substance vaporized, the volume of gas passed, and the temperature.

-

Water Solubility (OECD Guideline 105)

For substances with solubility in the range of Flufenacet, the Flask Method is recommended.

-

Apparatus: A thermostated shaker or magnetic stirrer, glass flasks with stoppers, and a suitable analytical method for quantification (e.g., HPLC or GC).

-

Procedure:

-

An excess amount of Flufenacet is added to a known volume of distilled water in a glass flask.

-

The flask is agitated in a thermostated water bath at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then allowed to stand to let undissolved particles settle.

-

A sample of the clear supernatant is taken, and the concentration of Flufenacet is determined by a validated analytical method.

-

The process is repeated to ensure equilibrium has been reached.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake-flask method is used to determine the logP value.

-

Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument to determine the concentration of the analyte in both phases.

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of Flufenacet is dissolved in either water or n-octanol.

-

The solution is placed in a centrifuge tube with the other solvent, and the tube is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of Flufenacet in both the n-octanol and water phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Visualizations

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

Flufenacet's herbicidal activity stems from its inhibition of the very-long-chain fatty acid elongase (VLCFAE) complex in plants. This complex is responsible for the elongation of fatty acid chains, which are essential components of plant cell membranes and waxes.

Methodological & Application

Application Note: Quantification of Flufenacet in Soil by LC-MS/MS

Audience: Researchers, scientists, and professionals in environmental monitoring and agricultural science.

Introduction Flufenacet is a selective herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in crops like corn and soybeans[1]. Its persistence and mobility in soil are of environmental concern, necessitating a robust and sensitive analytical method for its quantification. Soil presents a complex matrix, making the extraction and analysis of pesticide residues challenging[2][3]. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of flufenacet in soil samples. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, which is widely adopted for multi-residue pesticide analysis due to its efficiency and simplicity[4][5][6].

Experimental Protocols

Materials and Reagents

-

Standards: Flufenacet analytical standard (Purity >98%).

-

Solvents: Acetonitrile and Methanol (LC-MS grade), Reagent Water (Type I).

-

Reagents: Formic Acid (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent.

-

QuEChERS Salts: Pre-packaged citrate-buffered extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) can be used.

-

Soil: Blank soil, confirmed to be free of flufenacet, for preparing matrix-matched standards and quality controls.

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of flufenacet standard and dissolve in 100 mL of acetonitrile. Store at -20°C[7].

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with acetonitrile.

-

Calibration Standards (1–100 µg/kg): Prepare matrix-matched calibration standards by spiking appropriate aliquots of working standards into blank soil extracts obtained from the sample preparation process. This is crucial to compensate for matrix effects that can cause ion suppression or enhancement[8].

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method is a streamlined approach that combines sample extraction and cleanup into a few simple steps[2][5].

-

Soil Hydration: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is dry, add 7-10 mL of reagent water, vortex, and allow the sample to hydrate for 30 minutes[2][3].

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker to ensure thorough extraction of the analyte from the soil matrix[3].

-

Salting-Out Partitioning: Add the pre-packaged QuEChERS extraction salts. Immediately cap and shake vigorously for 2 minutes to induce phase separation.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the upper acetonitrile layer (containing flufenacet) from the aqueous and solid soil layers[3].

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. The combination of PSA and C18 provides cleaner extracts compared to PSA alone[3][5].

-

Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at high speed (≥5000 rcf) for 2 minutes[3].

-

Filtration and Analysis: Collect the purified supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis[9].

References

- 1. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. weber.hu [weber.hu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. tandfonline.com [tandfonline.com]

Detecting Flufenacet and Its Metabolites in Water: An Application Note and Protocol

Introduction

Flufenacet, a selective herbicide used for the control of grasses and some broad-leaved weeds, and its subsequent environmental degradation products are of increasing concern for water quality monitoring.[1] The detection of these compounds, often at trace levels, requires sensitive and robust analytical methods. This document provides a detailed protocol for the determination of flufenacet and its primary metabolites in water samples, leveraging Solid Phase Extraction (SPE) for sample concentration and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This method is designed for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Key Flufenacet Metabolites

The primary degradation products of flufenacet that are commonly monitored in water samples include:

-

Flufenacet ethanesulfonic acid (ESA)

-

Flufenacet oxanilic acid (OXA)

-

Flufenacet sulfonic acid

-

Flufenacet alcohol

-

Flufenacet oxalate

-

Flufenacet thiadone

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method described.

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Flufenacet | 0.01 - 0.07[2][3] | 0.10[4] | 70 - 120[4] | ≤ 20[4] |

| Flufenacet ESA | 0.01 - 0.07[2][3] | 0.10[4] | 70 - 120[4] | ≤ 20[4] |

| Flufenacet OXA | 0.01 - 0.07[2][3] | 0.10[4] | 70 - 120[4] | ≤ 20[4] |

| Flufenacet sulfonic acid | - | 0.10[4] | 70 - 120[4] | ≤ 20[4] |

| Flufenacet alcohol | - | 0.10[4] | 70 - 120[4] | ≤ 20[4] |

| This compound | - | 0.10[4] | 70 - 120[4] | ≤ 20[4] |

| Flufenacet thiadone | - | 0.10[4] | 70 - 120[4] | ≤ 20[4] |

Experimental Protocol

This protocol outlines the step-by-step methodology for the extraction and analysis of flufenacet and its metabolites from water samples.

Sample Collection and Preservation

-

Collect water samples in clean, amber glass bottles to prevent photodegradation.

-